2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide
Description
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic small molecule characterized by a benzotriazole core linked to a pyrimidine moiety substituted with a piperidine group. Synthesis typically involves coupling reactions using agents like T3P or EDC/HOBt, followed by purification via flash chromatography or HPLC to achieve >95% purity .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c25-17(11-24-14-7-3-2-6-13(14)21-22-24)20-15-10-16(19-12-18-15)23-8-4-1-5-9-23/h2-3,6-7,10,12H,1,4-5,8-9,11H2,(H,18,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQJDIITQKGTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-(benzotriazol-1-yl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide, is primarily used in the field of organic electronics, specifically as a p-type semiconductor in organic field-effect transistors (OFETs). The primary targets of this compound are the electron-donating and electron-withdrawing fragments within the OFET devices.
Mode of Action
The compound operates through a Donor–π–Acceptor–π–Donor mechanism, where it facilitates intramolecular charge transfer (ICT) from the electron-donating to the electron-withdrawing fragments. The planarity of the structure and the good intramolecular charge transfer play a critical role in its application as a semiconductor.
Biochemical Pathways
The compound affects the biochemical pathways involved in the operation of OFET devices. It influences the electronic structures of these devices, aiming to develop low-band gap semiconductors with high charge-carrier mobilities. The compound also impacts how molecules or polymer chains assemble in the solid state, which is governed by intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces.
Result of Action
The compound’s action results in its application as a p-type semiconductor in OFET devices. It contributes to the development of low-band gap semiconductors with high charge-carrier mobilities. Furthermore, it influences the self-assembly and final morphologies of the aggregates, leading to better and more reproducible device performance.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the physical state of the device it is used in and the presence of other molecules or polymer chains. For instance, one-dimensional (1D) organic semiconductors, due to their confined sizes and unique shapes, have proven to exhibit novel properties. The more ordered packing structures in 1D crystalline organic semiconductors lead to relatively better and more reproducible device performance.
Biochemical Analysis
Biochemical Properties
It is known that compounds containing the btp [2,6-bis (1,2,3-triazol-4-yl)pyridine] motif, which is similar to the structure of the compound , have been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies.
Cellular Effects
In vitro cytotoxic evaluation of similar compounds has indicated that some exhibit potent inhibitory activities against cancer cell lines. Notably, these compounds not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells.
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a hybrid molecule that incorporates a benzo[d][1,2,3]triazole moiety and a pyrimidine ring. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-benzotriazole derivatives with piperidine and pyrimidine precursors. The synthesis can be optimized through various methods including microwave-assisted synthesis or traditional heating methods to enhance yield and purity.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,2,3]triazole scaffold exhibit significant anticancer properties. For instance, a related compound demonstrated antiproliferative activity against human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM, comparable to doxorubicin . The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival.
Anticholinesterase Activity
The compound has also been evaluated for its potential as an anticholinesterase agent. The presence of the benzotriazole moiety is believed to enhance binding affinity to the active site of acetylcholinesterase (AChE), leading to increased inhibition rates . This property is particularly relevant for therapeutic strategies in treating Alzheimer's disease.
Antimicrobial Properties
The triazole ring system has been linked to antimicrobial activity. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi . The exact mechanisms may involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the piperidine or pyrimidine rings can significantly influence potency and selectivity against target enzymes or receptors. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups on piperidine | Increased AChE inhibition |
| Substitution on pyrimidine ring | Enhanced anticancer activity |
Case Studies
Several studies have focused on related compounds with similar structural frameworks:
- Inhibition of HDACs : A study reported that a benzotriazole derivative inhibited HDAC with an IC50 value of 9.4 μM, indicating potential use in cancer therapy .
- Antimicrobial Testing : Research demonstrated that triazole-containing compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide with structurally or functionally related benzotriazole derivatives from the evidence:
Key Observations:
Structural Variations and Activity :
- The target compound ’s piperidine-pyrimidine substituent may enhance binding to kinase ATP pockets compared to simpler aryl groups (e.g., Compound 65’s p-tolyl) .
- Compound 2e (30% yield) shares a pyrimidine scaffold but incorporates a cyclopropyl-triazole group, which could influence solubility and target selectivity .
- Compound 41 (69% yield) demonstrates the impact of a 3-chlorobenzyl group on protease inhibition, suggesting halogenation improves potency .
Synthesis and Purity :
- Yields for benzotriazole derivatives vary widely (30–69%), influenced by steric hindrance and coupling efficiency .
- Purity consistently exceeds 95% across analogs due to rigorous chromatographic purification .
Biological Relevance :
- Analgesic activity in Compound 65 highlights the benzotriazole core’s versatility, while pyrimidine-containing analogs (e.g., Compound 2e ) are prioritized for kinase-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
